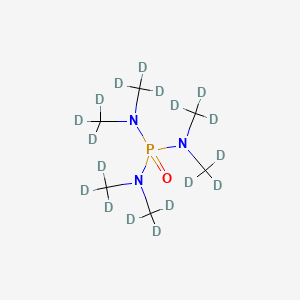
Heptyl nonanoate
Vue d'ensemble
Description
Heptyl nonanoate, also known as octyl nonanoate, is a chemical compound commonly used in the fragrance and flavor industry. It is a clear, colorless liquid with a fruity odor and is often used in perfumes, lotions, and other cosmetic products. However, heptyl nonanoate has also been the subject of scientific research due to its potential applications in various fields. In
Applications De Recherche Scientifique
Synthesis and Chemical Analysis
- Synthesis of Branched Isomers : Heptyl nonanoate is involved in the synthesis of various branched isomers, such as para-nonylphenol isomers. These are synthesized via reactions like Grignard reaction and Friedel-Crafts alkylation, and their structures are confirmed using techniques like GC-MS and NMR spectroscopy (Ruß et al., 2005).
Agricultural Applications
- Organic Weed Control : Heptyl nonanoate, specifically in the form of ammonium nonanoate, is being evaluated as a bioherbicide for organic vegetable production. Its efficacy against various weed species has been studied, showing potential as an organic herbicide (Webber et al., 2010).
Biological Research and Pheromone Studies
- Pheromone Analogue Synthesis for Moths : Research into the synthesis of ester pheromone analogues for carposinid moths includes heptyl nonanoate-related compounds. These studies explore the electroantennogram responses and field trapping trials to understand the biological activity of these compounds (Twidle et al., 2020).
Antimicrobial Applications
- Antimicrobial Activity : Heptyl nonanoate derivatives, like (E)- and (Z)-3-hexenyl nonanoate, have been synthesized and tested for their antimicrobial properties. They show significant inhibitory activity against various pathogens, including Pseudomonas aeruginosa (Chakravorty et al., 2012).
Industrial and Chemical Engineering
Esterification and Solvent Production : Heptyl nonanoate is involved in the esterification of nonanoic acid with alcohols like 2-ethylhexanol. This process is important for producing solvents and lubricants, with studies focusing on reaction kinetics and mass transfer phenomena (Russo et al., 2020).
Microwave Chemistry : Studies have explored the synthesis of heptyl nonanoate esters using microwave selective heating, highlighting differences in product yields compared to conventional heating methods. This research is significant for understanding microwave chemistry's impact on industrial processes (Sakemi et al., 2021).
Environmental and Ecological Research
Antifeedant Properties in Insects : Research on nonanoic acid, a component of heptyl nonanoate, has shown its effectiveness as an antifeedant in insects like the pine weevil. This suggests potential applications in pest management and ecological studies (Månsson et al., 2006).
Microbial Degradation Studies : Heptyl nonanoate-related compounds are used in studies investigating the microbial degradation of certain isomers. This research provides insights into environmental degradation processes and potential bioremediation strategies (Corvini et al., 2004).
Crop Protection Chemicals : Heptyl nonanoate-based ionic liquids are being studied for their application in crop protection. These substances exhibit properties like surface activity and biological activity against various pests, indicating their potential as green alternatives in agriculture (Łęgosz et al., 2016).
Packaging and Food Safety : Research on the migration of non-intentionally added substances from polyethylene films for food packaging includes the analysis of heptyl nonanoate and related compounds. This is crucial for understanding the safety and regulatory compliance of packaging materials (Vera et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
heptyl nonanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-3-5-7-9-10-12-14-16(17)18-15-13-11-8-6-4-2/h3-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSLOAKOWGOSEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90221848 | |
| Record name | Heptyl nonan-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90221848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heptyl nonanoate | |
CAS RN |
71605-85-1 | |
| Record name | Heptyl nonanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71605-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptyl nonan-1-oate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071605851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptyl nonan-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90221848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptyl nonan-1-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.765 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Phenylimidazo[1,2-a]pyridine](/img/structure/B1605887.png)
![2-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1605888.png)





